tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate
Overview
Description
- Its formal chemical name is 4-[[4-(1H-indol-4-yl)-1-piperazinyl]methyl]-benzoic acid, 1,1-dimethylethyl ester .
- The molecular formula is C24H29N3O2 , and its molecular weight is 391.5 g/mol .
- CAY10491 is a crystalline solid with a purity of at least 98% .
CAY10491: (CAS Number: 1044764-12-6) is a synthetic intermediate used in pharmaceutical synthesis.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for CAY10491 are not readily available in the provided information.
- it is commonly used as an intermediate in the production of other pharmaceutical compounds.
Chemical Reactions Analysis
- CAY10491 likely undergoes various reactions typical of organic compounds, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformations.
- Major products formed during these reactions would vary based on the synthetic context.
Scientific Research Applications
- CAY10491’s applications span several fields:
Medicine: It may serve as a precursor for drug development.
Chemistry: Researchers use it as a building block for more complex molecules.
Biology: It could be relevant in studies related to cellular processes.
Industry: Its role in pharmaceutical synthesis is crucial .
Mechanism of Action
- Unfortunately, the exact mechanism by which CAY10491 exerts its effects remains undisclosed.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- While specific similar compounds are not mentioned here, CAY10491’s uniqueness lies in its structure and potential applications.
Biological Activity
Tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate is a synthetic compound with a complex structure featuring a tert-butyl ester group, a benzoate moiety, and a piperazine ring substituted with an indole. Its molecular formula is with a molecular weight of approximately 391.5 g/mol. This compound has garnered attention in pharmacological research due to its potential effects on neurotransmitter systems and various therapeutic applications.
Chemical Structure
The structural components of this compound suggest significant biological activity. The indole and piperazine groups are often associated with neuropharmacological properties, making this compound a candidate for further investigation in medicinal chemistry.
Biological Activity
Research indicates that the biological activity of this compound may include:
- Neuropharmacological Effects : Due to its structural similarity to other compounds that interact with neurotransmitter receptors, it may exhibit antidepressant or anxiolytic properties.
- Receptor Binding Affinity : Preliminary studies suggest that it may have binding affinity for serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 4-(piperidin-1-yl)benzoate | Piperidine instead of piperazine | Antidepressant effects |
Tert-butyl 3-(indolyl)methylbenzoate | Indole substitution at different position | Potential anti-cancer activity |
Tert-butyl 2-(pyrrolidinyl)benzoate | Pyrrolidine ring instead of piperazine | Neuroprotective effects |
The mechanisms through which this compound exerts its effects are not fully elucidated. However, compounds containing similar structures often influence:
- Neurotransmitter Systems : By modulating serotonin and dopamine pathways, the compound may contribute to mood enhancement and cognitive improvements.
- Anti-inflammatory Pathways : Some derivatives have shown potential anti-inflammatory activity, which could be relevant in neurodegenerative diseases .
In Vitro Studies
In vitro experiments have indicated that related compounds can protect astrocytes from amyloid-beta-induced cell death by reducing inflammatory cytokines such as TNF-alpha. This suggests potential therapeutic applications in neurodegenerative conditions .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains to be thoroughly studied. However, its structural characteristics suggest it may have favorable absorption and distribution properties across biological membranes.
Table 2: Pharmacokinetic Properties (Hypothetical)
Property | Value |
---|---|
Lipophilicity | Moderate |
Blood-Brain Barrier Penetration | Yes |
CYP450 Interaction | Inhibitor (CYP1A2, CYP2D6) |
Properties
IUPAC Name |
tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-24(2,3)29-23(28)19-9-7-18(8-10-19)17-26-13-15-27(16-14-26)22-6-4-5-21-20(22)11-12-25-21/h4-12,25H,13-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPYSZULKPMZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653004 | |
Record name | tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-12-6 | |
Record name | tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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